Euphorbia factor L1
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Overview
Description
Euphorbia factor L1 is a natural product found in Euphorbia lathyris with data available.
Scientific Research Applications
Oxidative Stress, Apoptosis, and Autophagy in Human Cells
Euphorbia factor L1 (EFL1) impacts human gastric epithelial cells by inducing oxidative stress, apoptosis, and autophagy. The study found that EFL1 decreased cell survival, increased LDH leakage, and induced abnormal production of reactive oxygen species, malondialdehyde, and superoxide dismutase in GES-1 cells. It also activated mitochondria-mediated apoptosis and autophagy via the inhibition of the PI3K/AKT/mTOR pathway (Zhu et al., 2019).
Intestinal Barrier Impairment and Defecation Dysfunction
EFL1 exhibited intestinal toxicity, characterized by leaky intestinal barrier and accelerated defecation behavior in Caenorhabditis elegans. It involved oxidative stress, cell junctions, transportation, rhythm behavior, muscle contraction, and GABAergic neurons (Zhu et al., 2019).
Apoptosis in Lung Carcinoma Cells
Euphorbia factor L2, similar to EFL1, induced apoptosis in lung carcinoma A549 cells through the mitochondrial pathway, characterized by increased reactive oxygen species generation and activation of caspase-9 and caspase-3 (Lin et al., 2016).
Multidrug Resistance Reversal
EFL1 reverses ABCB1-mediated multidrug resistance in cancer cells, enhancing the accumulation of chemotherapeutic agents like doxorubicin and rhodamine, thereby influencing the efficacy of cancer treatment (Zhang et al., 2011).
Structural Properties and Potential Biological Activity
A comprehensive study of EFL1's molecular structure and potential biological activities was conducted, which is beneficial for quality control, structural modification, and biological activity studies (Zhang et al., 2021).
P-glycoprotein Inhibitory Activity
EFL1 and its derivatives inhibited P-glycoprotein activity, impacting cancer multidrug resistance (MDR) reversal activity. This study highlights the significance of EFL1 in cancer treatment (Liu & Cheng, 2022).
Properties
Molecular Formula |
C32H40O8 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(1'R,2S,3'E,5'R,7'S,11'R,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate |
InChI |
InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29+,31-,32+/m0/s1 |
InChI Key |
SDGDWRYYHQOQOJ-QZVJJNCDSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@H]([C@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C |
SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C |
Synonyms |
EFL1 diterpene euphorbia factor L1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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